

Pik-75 solubility issues and solutions

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Compound of Interest

Compound Name: *Pik-75*

Cat. No.: *B1354059*

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PIK-75 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues and other experimental challenges encountered with the p110 α PI3K inhibitor, **PIK-75**.

Frequently Asked Questions (FAQs)

Q1: What is **PIK-75** and what is its primary mechanism of action?

PIK-75 is a potent and selective inhibitor of the p110 α isoform of phosphoinositide 3-kinase (PI3K) with an IC₅₀ of 5.8 nM.^{[1][2]} It is over 200-fold more potent against p110 α than p110 β .^{[1][2]} **PIK-75** also potently inhibits DNA-dependent protein kinase (DNA-PK) with an IC₅₀ of 2 nM.^{[1][2]} Its primary mechanism of action involves blocking the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.^{[3][4][5][6]} This inhibition leads to reduced phosphorylation of Akt and can induce apoptosis in cancer cells.^{[7][8]}

Q2: In which solvents is **PIK-75** soluble?

PIK-75 is soluble in dimethyl sulfoxide (DMSO) but is considered insoluble in water and ethanol.^{[1][7][9]} For best results, use fresh, anhydrous DMSO, as moisture can reduce solubility.^{[1][7]} Some protocols recommend gentle warming to 37°C or 50°C and sonication to aid dissolution in DMSO.^{[9][10]}

Q3: What are the recommended storage conditions for **PIK-75** powder and stock solutions?

- Powder: The solid form of **PIK-75** hydrochloride should be stored at -20°C under desiccating conditions and can be stable for up to 3 years.[\[1\]](#)
- Stock Solutions: Prepare stock solutions in DMSO (e.g., 10 mM).[\[2\]](#) Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[\[2\]](#)[\[7\]](#)

Troubleshooting Guide: Solubility Issues

Problem 1: My **PIK-75** (powder) is not dissolving in DMSO.

- Solution 1: Check DMSO Quality. Ensure you are using fresh, high-purity, anhydrous DMSO. Hygroscopic (moisture-absorbing) DMSO can significantly decrease the solubility of **PIK-75**.[\[1\]](#)[\[7\]](#)
- Solution 2: Gentle Heating. Warm the solution in a water bath at 37°C or 50°C to aid dissolution.[\[9\]](#)[\[10\]](#)
- Solution 3: Sonication. Use an ultrasonic bath to shake the tube for a short period, which can help break up any clumps and enhance solubility.[\[10\]](#)
- Solution 4: Verify Concentration. Double-check your calculations. Attempting to prepare a stock solution above the solubility limit will result in undissolved material. Refer to the solubility data table below.

Problem 2: My **PIK-75** stock solution is precipitating when added to aqueous cell culture media.

- Issue: This is a common problem due to the poor aqueous solubility of **PIK-75**.[\[1\]](#)[\[7\]](#) When a concentrated DMSO stock is diluted into an aqueous buffer or media, the compound can crash out of solution.
- Solution 1: Lower Final DMSO Concentration. Ensure the final concentration of DMSO in your culture medium is low (typically $\leq 0.5\%$) to minimize solvent toxicity and precipitation.
- Solution 2: Serial Dilution. Perform serial dilutions of your high-concentration stock solution in DMSO first to get closer to your final desired concentration before the final dilution step into the aqueous medium.

- **Solution 3: Gradual Addition.** Add the **PIK-75** stock solution to your culture medium drop-wise while vortexing or swirling to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
- **Solution 4: Pre-warm Media.** Adding the compound to pre-warmed (37°C) media can sometimes help maintain solubility.

Problem 3: I am observing precipitation or poor bioavailability in my in vivo animal studies.

- **Issue:** **PIK-75** has limited stability and solubility, which can pose challenges for in vivo delivery.[\[11\]](#)[\[12\]](#) Direct injection of a simple DMSO/saline solution is often not viable.
- **Solution 1: Use a Co-solvent Formulation.** Specialized vehicle formulations are required for animal studies. Several have been reported to successfully deliver **PIK-75**. See the In Vivo Formulation Protocol section for examples.
- **Solution 2: Nanosuspension.** For advanced applications, developing a nanosuspension of **PIK-75** has been shown to improve saturation solubility and increase drug accumulation in tumors.[\[11\]](#)
- **Solution 3: Nanoparticle Encapsulation.** Encapsulating **PIK-75** into HDL-like nanoparticles is another strategy that has been used to overcome solubility limitations and enable targeted delivery.[\[13\]](#)

Quantitative Data Summary

The reported solubility of **PIK-75** can vary between suppliers and batches. The following table summarizes available data.

Solvent	Reported Solubility (PIK-75 or its HCl salt)	Source(s)
DMSO	98 mg/mL (200.51 mM)	[1]
11 mg/mL (22.51 mM) - requires ultrasound	[7]	
8.15 mg/mL - requires gentle warming	[14]	
5 mM		
3 mg/mL (6.13 mM) - requires warming	[1][9]	
0.25 mg/mL	[4]	
Water	Insoluble	[1][7][9]
Ethanol	Insoluble	[1][9]
DMF	0.5 mg/mL	[4]

Experimental Protocols

Protocol 1: Preparation of **PIK-75** Stock Solution (10 mM for In Vitro Use)

- Weighing: Accurately weigh the required amount of **PIK-75** HCl powder (Molecular Weight: 488.74 g/mol).[1] For 1 mL of a 10 mM stock, weigh 4.89 mg.
- Dissolution: Add the appropriate volume of fresh, anhydrous DMSO.
- Mixing: Vortex thoroughly. If needed, place the vial in a 37°C water bath or an ultrasonic bath for a few minutes until the solid is completely dissolved.[10]
- Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C.[2][7]

Protocol 2: Preparation of **PIK-75** Formulation for In Vivo Studies (Intraperitoneal Injection)

This is an example formulation. Researchers should optimize the vehicle for their specific animal model and experimental goals.

Formulation A (with PEG300 and Tween80):[\[1\]](#)

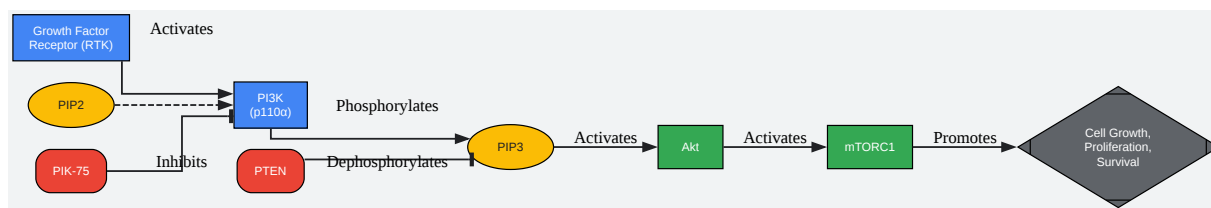
- Prepare a 3 mg/mL stock solution of **PIK-75** in fresh DMSO.
- For a 1 mL final working solution, take 50 μ L of the 3 mg/mL **PIK-75** stock solution.
- Add the stock solution to 400 μ L of PEG300 and mix until clear.
- Add 50 μ L of Tween80 to the mixture and mix until clear.
- Add 500 μ L of sterile ddH₂O to bring the final volume to 1 mL.
- The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH₂O.
- Use the mixed solution immediately for optimal results.[\[1\]](#)

Formulation B (with Corn Oil):[\[1\]](#)

- Prepare a 3 mg/mL stock solution of **PIK-75** in fresh DMSO.
- For a 1 mL final working solution, take 50 μ L of the 3 mg/mL **PIK-75** stock solution.
- Add the stock solution to 950 μ L of corn oil and mix thoroughly.
- Use the mixed solution immediately for optimal results.[\[1\]](#)

Visualizations

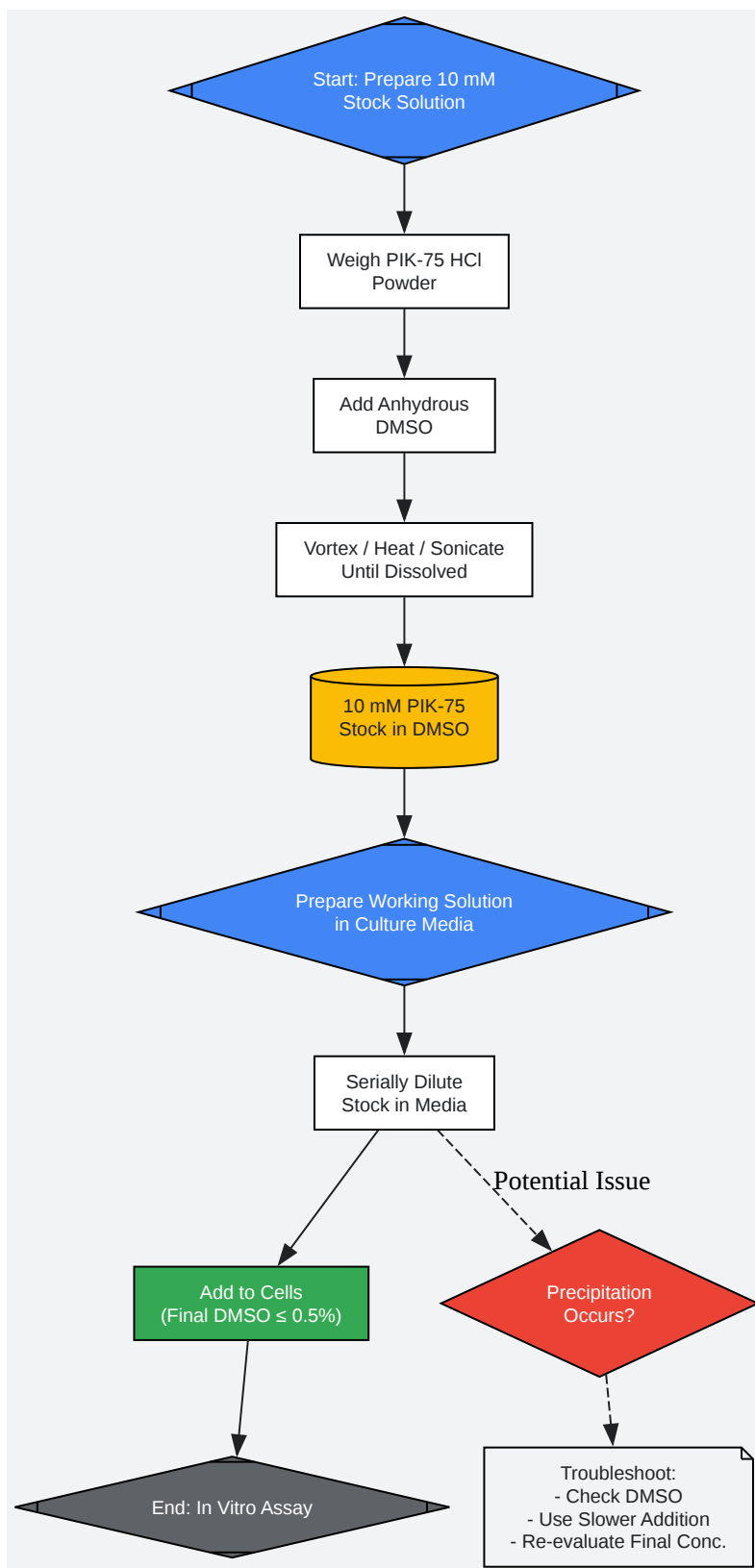
Signaling Pathway



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Caption: **PIK-75** inhibits the p110α subunit of PI3K, blocking the downstream Akt/mTOR signaling pathway.

Experimental Workflow



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Caption: Workflow for preparing **PIK-75** working solutions for in vitro cell-based assays.

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References

- 1. selleckchem.com [selleckchem.com]
- 2. PIK-75 | p110 α inhibitor | CAS 372196-67-3 (free base) | Buy PIK-75 from Supplier InvivoChem [invivochem.com]
- 3. PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Inhibitory Effect of PIK-75 on Inflammatory Mediator Response Induced by Hydrogen Peroxide in Feline Esophageal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. selleck.co.jp [selleck.co.jp]
- 10. mybiosource.com [mybiosource.com]
- 11. Development of PIK-75 nanosuspension formulation with enhanced delivery efficiency and cytotoxicity for targeted anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Encapsulation and Delivery of the Kinase Inhibitor PIK-75 by Organic Core High-Density Lipoprotein-Like Nanoparticles Targeting Scavenger Receptor Class B Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
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